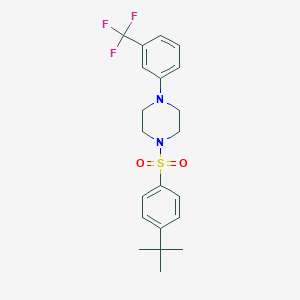

![molecular formula C12H7ClN2S2 B380458 5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-チオール CAS No. 315676-32-5](/img/structure/B380458.png)

5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-チオール

説明

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

科学的研究の応用

抗がん活性

チエノ[2,3-d]ピリミジンを含むピリミジン誘導体は、その抗がん特性について研究されてきました。「5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-チオール」のような化合物は、抗腫瘍薬の標的であるジヒドロ葉酸レダクターゼ(DHFR)などの酵素を阻害する可能性があります。 それらは、ヒトの癌細胞株に対して活性も示し、CDKなどの酵素を阻害することでアポトーシスを介して細胞死を誘導する可能性があります .

抗炎症の可能性

チエノ[2,3-d]ピリミジン誘導体は、有望な抗炎症活性を示してきました。 それらは、他の同様の複素環式化合物よりも効果的である可能性があり、急性および亜急性段階の両方で独特の抗炎症効果を示す可能性があります .

酵素阻害

これらの化合物は、疾患経路に関与する特定の酵素を標的にする酵素阻害剤として作用することができます。 この用途は、さまざまな疾患に対する新しい治療薬の開発にとって極めて重要です .

治療薬

チエノ[2,3-d]ピリミジンの構造的特徴により、それらは医薬品化学における治療薬として適した候補となっています。 それらは、疾患を治療するために生物学的標的と相互作用するように設計できます .

化学合成

「5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-チオール」は、より複雑な化学エンティティの合成における中間体として使用できます。 そのチオール基はさまざまな反応を受けることができ、新規化合物の合成に貢献します .

創薬

その構造的多様性と生物学的関連性により、チエノ[2,3-d]ピリミジンは創薬における貴重な足場となっています。 それらは、薬理学的特性を強化するために改変できます .

生物学的調査

チエノ[2,3-d]ピリミジンコアを持つ化合物は、その作用機序と生物系との相互作用を理解するために生物学的調査で使用できます

作用機序

Target of Action

The primary targets of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds have been shown to undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moieties . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化学分析

Biochemical Properties

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The thiol group of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is particularly reactive and can form covalent bonds with cysteine residues in proteins, resulting in the modulation of protein function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism.

特性

IUPAC Name |

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFUUIPSWALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209111 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315676-32-5 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![7-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B380378.png)

![Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380381.png)

![2-methoxy-N-{4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B380382.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)

![5,6-Dimethyl-4-(naphthalen-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B380384.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B380385.png)

![2-(1-naphthyl)-N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B380389.png)

![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380390.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B380393.png)

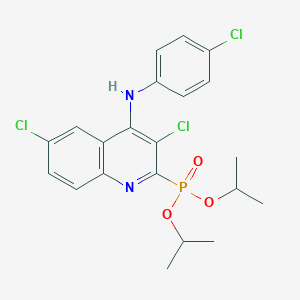

![BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE](/img/structure/B380395.png)

![Benzoic acid,N'-[2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-benzo[e] [1,4]diazepin-1-yl)-acetyl]-hydrazide](/img/structure/B380398.png)